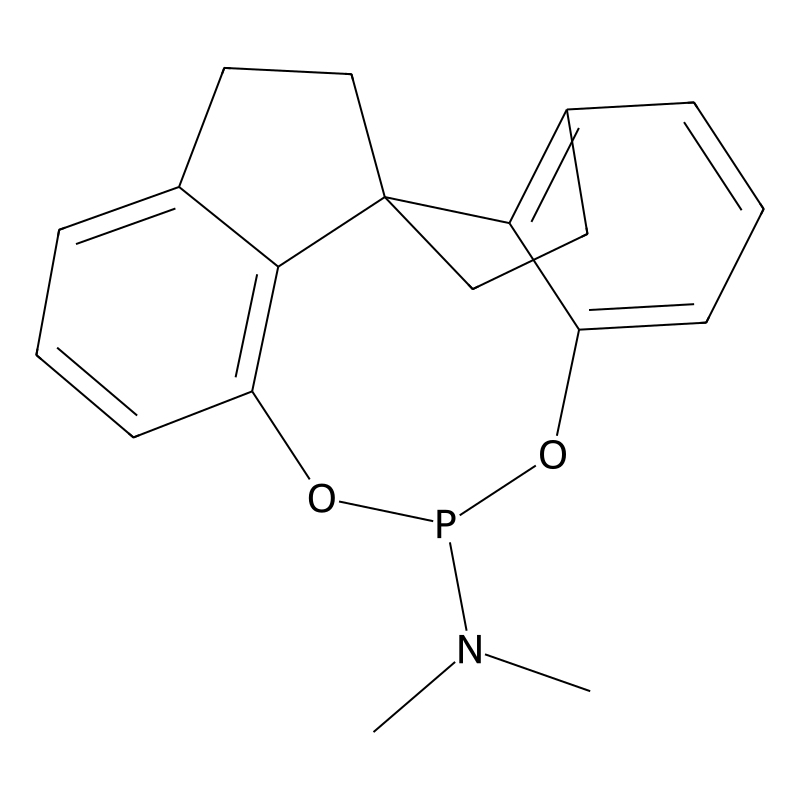(S)-Siphos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(S)-Siphos is a chiral phosphine ligand characterized by the molecular formula C19H20NO2P and a molecular weight of approximately 323.34 g/mol . This compound plays an essential role in asymmetric catalysis, where it aids in the formation of enantiomerically enriched products. Its structure features a spiro configuration that contributes to its unique properties in catalytic applications.
Applications in Asymmetric Synthesis
(S)-SIPHOS-PE has been applied in several asymmetric synthesis reactions, including:
- Pd-catalyzed intramolecular dearomative arylation: This reaction creates a new carbon-carbon bond within a molecule by coupling two aromatic rings. (S)-SIPHOS-PE helps control the stereochemistry of the reaction, leading to the formation of a specific enantiomer of the product [].
- Cu-catalyzed 1,4-addition: This reaction involves the addition of a nucleophile (an electron-donating molecule) to a conjugated enone (a molecule with a double bond and a ketone carbonyl group). (S)-SIPHOS-PE can influence the stereoisomer formed during this reaction [].
- Rhodium-phosphoramidite catalyzed alkene hydroacylation: This reaction creates a new carbon-carbon bond between an alkene (a molecule with a carbon-carbon double bond) and an acyl group (a carbonyl group bonded to a hydrocarbon). (S)-SIPHOS-PE acts as a chiral ligand to control the stereochemical outcome of this reaction [].
(S)-Siphos is primarily utilized in palladium-catalyzed reactions. It has shown remarkable efficiency in facilitating:
- Suzuki Coupling Reactions: (S)-Siphos enhances the reactivity of aryl chlorides, which are typically less reactive with other phosphine ligands .
- Intramolecular Dearomative Arylation: This reaction leads to the synthesis of spiroindolenines, showcasing the ligand's versatility in forming complex organic structures .
The mechanism often involves reductive elimination, where the palladium complex undergoes a transformation to release the desired product while regenerating the active catalyst .
The synthesis of (S)-Siphos typically involves several steps:
- Starting Materials: The synthesis begins with readily available precursors that can be transformed into the desired phosphine structure.
- Phosphorylation: A key step involves the introduction of phosphorus into the molecular framework to form the phosphine ligand.
- Chirality Induction: Techniques such as asymmetric synthesis or resolution methods are employed to ensure that the final product retains its chiral properties.
The exact synthetic route can vary depending on the desired application and scale of production.
(S)-Siphos finds extensive applications in:
- Asymmetric Catalysis: It is widely used to produce enantiomerically pure compounds in pharmaceuticals and agrochemicals.
- Material Science: The compound can be involved in developing new materials with specific electronic or optical properties.
- Organic Synthesis: It serves as a crucial component in various synthetic pathways for complex organic molecules.
Interaction studies involving (S)-Siphos focus on its behavior with different metal catalysts and substrates. These studies help understand how variations in ligand structure affect catalytic performance and selectivity. The ligand's ability to stabilize metal complexes is also a critical area of research, influencing its effectiveness in various reactions.
Several compounds share similarities with (S)-Siphos, particularly within the class of phosphine ligands. Here are some notable examples:
(S)-Siphos stands out due to its unique spiro structure and enhanced reactivity in asymmetric catalysis compared to these similar compounds.








